molecular formula C9H10BrN B3079909 5-Bromo-2-methylisoindoline CAS No. 107834-37-7

5-Bromo-2-methylisoindoline

Cat. No.: B3079909
CAS No.: 107834-37-7
M. Wt: 212.09 g/mol
InChI Key: MOUHJQRCBSCPEX-UHFFFAOYSA-N
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Description

5-Bromo-2-methylisoindoline: is a chemical compound with the molecular formula C₉H₁₀BrN. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom. The presence of a bromine atom at the 5th position and a methyl group at the 2nd position distinguishes it from other isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylisoindoline typically involves the bromination of 2-methylisoindoline. One common method is the electrophilic substitution reaction where bromine is introduced to the aromatic ring of 2-methylisoindoline in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted isoindolines depending on the nucleophile used.

    Oxidation Products: Isoindoline-1,3-diones.

    Reduction Products: 2-Methylisoindoline.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylisoindoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development .

Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the performance characteristics of these materials .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylisoindoline’s unique combination of a bromine atom and a methyl group on the isoindoline core imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUHJQRCBSCPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269806
Record name 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107834-37-7
Record name 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107834-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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